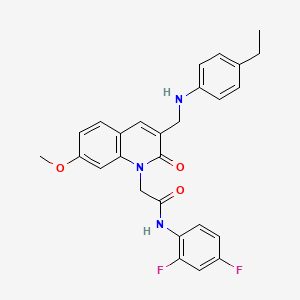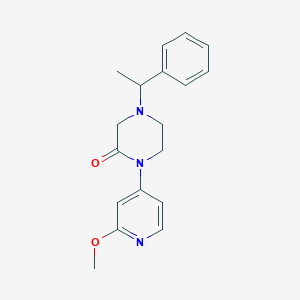
1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its unique properties and potential applications. The purpose of
作用机制
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one is complex and not fully understood. It is known to interact with specific target proteins, such as dopamine receptors and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. It is thought to modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one are dependent on the specific target proteins it interacts with. It has been shown to have both stimulatory and inhibitory effects on neurotransmitter release, depending on the receptor subtype. It has also been shown to affect the activity of ion channels and enzymes, leading to changes in cellular signaling and metabolism.
实验室实验的优点和局限性
The advantages of using 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one in lab experiments include its ability to selectively bind to specific target proteins, its ability to cross the blood-brain barrier, and its potential use in the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are many future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one. One potential direction is the development of new drugs based on its structure and properties. Another direction is the study of its potential use in the treatment of neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and to identify new target proteins for its use in drug discovery and development.
Conclusion:
In conclusion, 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one is a versatile compound with many potential scientific research applications. Its unique properties make it a valuable tool for drug discovery and development, as well as for the study of the central nervous system. While there are limitations to its use, its potential benefits make it an important area of study for the future.
合成方法
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one involves a series of chemical reactions. The starting materials for the synthesis are 2-methoxypyridine-4-carboxylic acid and (1-phenylethyl)amine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is obtained by purification and isolation.
科学研究应用
1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one is a versatile compound that has a wide range of scientific research applications. It is commonly used as a ligand in drug discovery and development, as it has the ability to bind to specific target proteins. It is also used in the study of the central nervous system, as it can cross the blood-brain barrier and interact with neurotransmitter receptors. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
属性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14(15-6-4-3-5-7-15)20-10-11-21(18(22)13-20)16-8-9-19-17(12-16)23-2/h3-9,12,14H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWJAUBXYUJQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

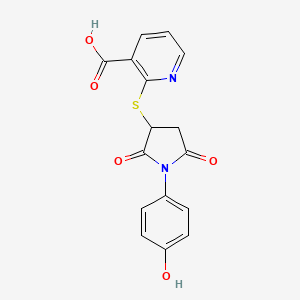
![N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2654558.png)


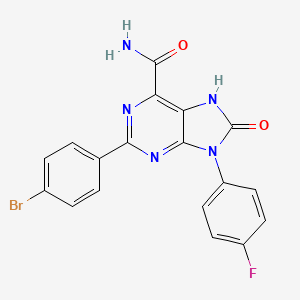
![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2654564.png)
![1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole](/img/structure/B2654565.png)
![4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)
![Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester](/img/structure/B2654567.png)
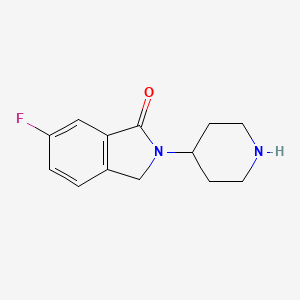
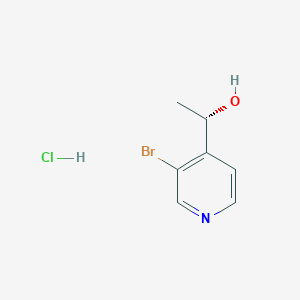
![4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2654576.png)
